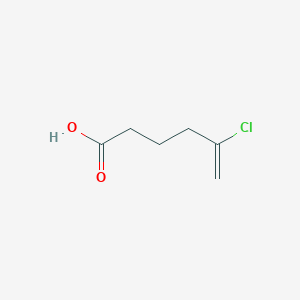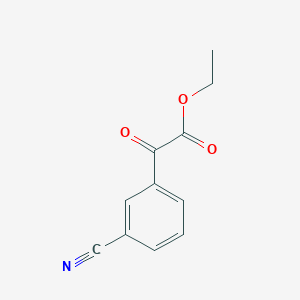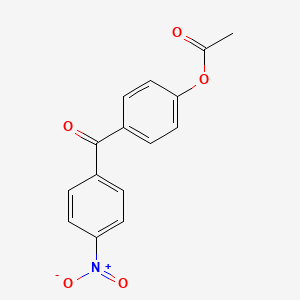
Cyclohexanesulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanesulfonyl chloride can be synthesized through the reaction of cyclohexane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of cyclohexane followed by sulfonation. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonamides and sulfonates.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are common nucleophiles used in substitution reactions with this compound.
Solvents: Reactions are typically carried out in organic solvents such as methanol or ethyl acetate.
Major Products:
Sulfonamides: Formed when this compound reacts with amines.
Sulfonates: Formed when it reacts with alcohols.
Scientific Research Applications
Cyclohexanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a reagent for introducing the sulfonyl chloride group in organic synthesis.
Biology: It is employed in the synthesis of various biologically active compounds.
Medicine: It serves as a starting material for the synthesis of drugs and pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonamides or sulfonates. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic substitution reactions .
Comparison with Similar Compounds
Cyclohexanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
- Cyclopentanesulfonyl chloride
- Cyclopropanesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness: this compound is unique due to its six-membered cyclohexane ring, which provides distinct steric and electronic properties compared to other sulfonyl chlorides .
Properties
IUPAC Name |
cyclohexanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWVCJUSRGLHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285257 | |
| Record name | Cyclohexanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-38-1 | |
| Record name | Cyclohexanesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXANESULFONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reaction mechanism of cyclohexanesulfonyl chloride solvolysis, and what evidence supports this mechanism?
A1: Studies suggest that this compound undergoes solvolysis via an SN2 mechanism [, ]. This is supported by several key findings:
- Extended Grunwald-Winstein analysis: Application of this equation to kinetic data obtained from various solvent systems (ethanol-water, methanol-water, acetone-water, and 2,2,2-trifluoroethanol (TFE)-water) yielded m = 0.41 and l = 0.81. These values indicate a bimolecular mechanism where bond formation is more significant than bond breaking in the transition state [].
- Activation parameters: Relatively low activation enthalpy values (11.6 to 14.8 kcal/mol) coupled with large negative activation entropy values (-29.7 to -38.7 cal/mol/K) further support an SN2 pathway [].
- Solvent kinetic isotope effects (SKIE): Observed SKIE values of 2.29 and 2.30 are consistent with an SN2 mechanism involving significant nucleophilic participation in the transition state [].
Q2: How does gamma radiation influence the reaction of this compound formation?
A2: Gamma radiation effectively initiates the sulfochlorination of cyclohexane, leading to the formation of this compound [, ]. This reaction, involving cyclohexane, chlorine, and sulfur dioxide, proceeds through a free radical mechanism characterized by a long chain length (estimated at over 2 x 105) []. The radiation-induced reaction demonstrates high efficiency with a radiochemical yield (G) greater than 106 []. The presence of gamma radiation significantly accelerates the reaction rate, enabling a more efficient and potentially cost-effective method for this compound production compared to conventional methods.
Q3: How does the concentration of reactants affect the rate of this compound formation in the presence of gamma radiation?
A3: Research using gamma radiation from spent fuel elements revealed key insights into the reaction kinetics []:
- Chlorine and cyclohexane concentration: The rate of disappearance of chlorine, directly linked to the reaction rate, shows a proportional relationship to the square root of both chlorine and cyclohexane concentrations []. This implies a complex relationship where the reaction rate is not solely dependent on the individual concentrations but rather on their combined influence.
- Sulfur dioxide concentration: Interestingly, the reaction rate appears independent of sulfur dioxide concentration []. This suggests that sulfur dioxide might be involved in a fast, non-rate-determining step within the overall mechanism.
Q4: What are the potential industrial applications of gamma radiation-induced sulfochlorination of hydrocarbons?
A4: Gamma radiation-induced sulfochlorination presents an attractive alternative for industrial-scale production of this compound [, ]:
- High efficiency: The reaction boasts a high G-number (105) and chain length (around 5000), indicating its efficiency in producing this compound [, ].
- Continuous process: A basic plant design has been proposed for continuous production, potentially making the process more economically viable [].
- Cost-effectiveness: With the anticipated availability of more affordable radiation sources, this method could become economically competitive [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)
![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)





